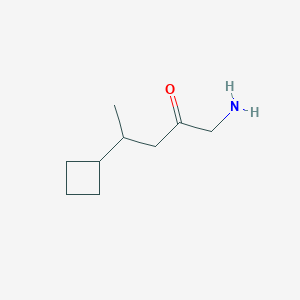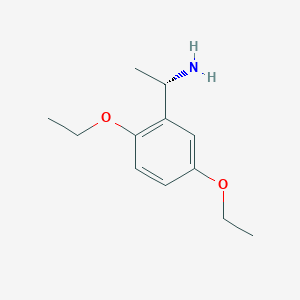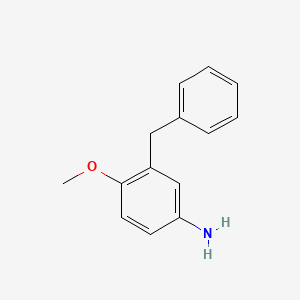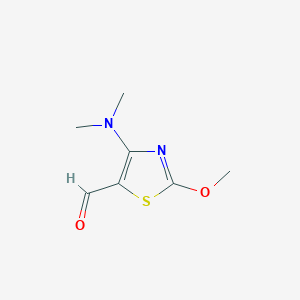
1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring substituted with a formylthiophene group and a carboxamide group
Preparation Methods
The synthesis of 1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the formylthiophene and carboxamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and catalysts.
Chemical Reactions Analysis
1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The formyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar electronic properties.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Carboxamide derivatives: These compounds share the carboxamide group and may have similar interactions with biomolecules. The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1-(5-formylthiophen-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2S/c11-10(14)7-3-4-12(5-7)9-2-1-8(6-13)15-9/h1-2,6-7H,3-5H2,(H2,11,14) |
InChI Key |
OMPRQBUWYPGFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)N)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)

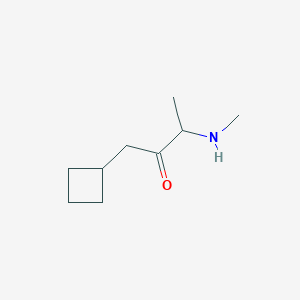
![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)


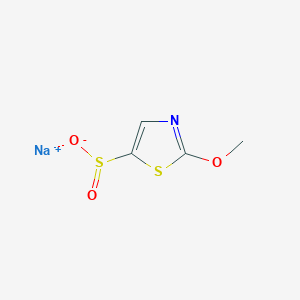
![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
